molecular formula C11H14N2OS B13184653 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde

Cat. No.: B13184653
M. Wt: 222.31 g/mol
InChI Key: JNJCMVFSSWFDLK-UHFFFAOYSA-N
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Description

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₄N₂OS and a molecular weight of 222.31 g/mol . This compound features a pyridine ring substituted with a thiazepane moiety and an aldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 1,4-thiazepane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products Formed

Scientific Research Applications

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring and thiazepane moiety may facilitate binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde is unique due to the presence of both the thiazepane moiety and the aldehyde group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-(1,4-thiazepan-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c14-9-10-2-3-11(12-8-10)13-4-1-6-15-7-5-13/h2-3,8-9H,1,4-7H2

InChI Key

JNJCMVFSSWFDLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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